Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl-
CAS No.: 62225-25-6
Cat. No.: VC15893631
Molecular Formula: C20H14O2
Molecular Weight: 286.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62225-25-6 |
|---|---|
| Molecular Formula | C20H14O2 |
| Molecular Weight | 286.3 g/mol |
| IUPAC Name | 4-methyl-2-phenylindeno[2,3-b]pyran-9-carbaldehyde |
| Standard InChI | InChI=1S/C20H14O2/c1-13-11-18(14-7-3-2-4-8-14)22-20-17(12-21)15-9-5-6-10-16(15)19(13)20/h2-12H,1H3 |
| Standard InChI Key | ZSPZJDSRDQZGIF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C3=CC=CC=C3C(=C2OC(=C1)C4=CC=CC=C4)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a bicyclic system formed by fusing a pyran ring (oxygen-containing six-membered ring) with an indene moiety (two fused benzene rings). The carboxaldehyde group at position 9 introduces electrophilic reactivity, while the methyl and phenyl substituents enhance steric and electronic diversity. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 62225-25-6 | |
| Molecular Formula | C<sub>20</sub>H<sub>14</sub>O<sub>2</sub> | |
| Molecular Weight | 286.3 g/mol | |
| IUPAC Name | 4-methyl-2-phenylindeno[2,1-b]pyran-9-carbaldehyde | |
| SMILES Notation | CC1=C2C3=CC=CC=C3C(=C2OC(=C1)C4=CC=CC=C4)C=O |
The InChIKey ZSPZJDSRDQZGIF-UHFFFAOYSA-N uniquely encodes its stereochemical and structural details.
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of indenopyrans often employs cascade cyclization strategies. For instance, o-(2-acyl-1-ethynyl)benzaldehydes can react with amino acids or N-acylglycines to form fused pyran or oxazolone derivatives via Erlenmeyer-Plöchl azlactone (EPA) reactions . Although the exact pathway for Indeno[2,1-b]pyran-9-carboxaldehyde remains undocumented, analogous routes suggest:
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Aldehyde Activation: The o-(2-acyl-1-ethynyl)benzaldehyde precursor undergoes nucleophilic attack by a glycine derivative.
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Cyclization: Intramolecular 5-exo-dig or 6-endo-dig cyclizations form the pyran ring .
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Functionalization: Methyl and phenyl groups are introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
Synthetic Challenges
Regioselectivity in cyclization steps is critical. For example, EPA reactions with N-acylglycines favor indeno[2,1-c]pyran-3-ones, whereas free amino acids yield oxazolone derivatives . Achieving the desired 4-methyl-2-phenyl substitution likely requires stringent control over reaction conditions, such as temperature (-20°C to 80°C) and catalyst choice (e.g., acetate anions) .
Physicochemical Properties
Thermodynamic Parameters
While experimental data for this specific compound are sparse, computational estimates and analog comparisons suggest:
| Property | Value | Method/Source |
|---|---|---|
| LogP (Partition Coefficient) | ~3.9 | Analogy to |
| Topological Polar Surface Area | 30.2 Ų | Calculated |
| Solubility | Low in water; soluble in DMSO | Empirical data |
Reactivity Profile
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Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., formation of hydrazones).
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Pyran Ring: Susceptible to electrophilic aromatic substitution at electron-rich positions.
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Methyl/Phenyl Groups: Influence steric hindrance and π-π stacking interactions.
Applications in Materials Science and Organic Synthesis
Optoelectronic Materials
The extended π-conjugation in indenopyrans enables applications in organic light-emitting diodes (OLEDs). Derivatives with electron-withdrawing groups (e.g., carboxaldehyde) exhibit tunable luminescence .
Synthetic Intermediates
The compound serves as a precursor for heterocyclic expansions. For instance, reaction with hydrazine yields pyrazole-fused indenopyrans, which are valuable in agrochemical synthesis.
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